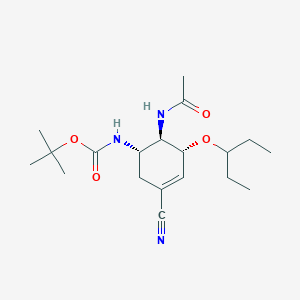

tert-butyl ((1S,5R,6R)-6-acetamido-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate

Description

tert-Butyl ((1S,5R,6R)-6-acetamido-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate is a chiral cyclohexene derivative featuring a complex stereochemical arrangement. Its structure includes a tert-butyl carbamate group, an acetamido substituent, a cyano group, and a pentan-3-yloxy ether moiety. This compound is likely synthesized via multi-step organic reactions, including stereoselective cyclization and protective group strategies (inferred from general synthetic methodologies in bioactive molecules, as seen in ). The compound’s structural complexity implies utility in targeting enzymes or receptors sensitive to stereochemical and functional group variations.

Properties

Molecular Formula |

C19H31N3O4 |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

tert-butyl N-[(1S,5R,6R)-6-acetamido-3-cyano-5-pentan-3-yloxycyclohex-3-en-1-yl]carbamate |

InChI |

InChI=1S/C19H31N3O4/c1-7-14(8-2)25-16-10-13(11-20)9-15(17(16)21-12(3)23)22-18(24)26-19(4,5)6/h10,14-17H,7-9H2,1-6H3,(H,21,23)(H,22,24)/t15-,16+,17+/m0/s1 |

InChI Key |

JIIDPGUOBNGEBH-GVDBMIGSSA-N |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)OC(C)(C)C)C#N |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)OC(C)(C)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1S,5R,6R)-6-acetamido-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate involves multiple steps, starting from readily available precursors. The key steps typically include:

Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions.

Introduction of functional groups: The acetamido and cyano groups are introduced through nucleophilic substitution reactions. The pentan-3-yloxy group is added via an etherification reaction.

Carbamate formation: The final step involves the reaction of the intermediate compound with tert-butyl isocyanate under mild conditions to form the carbamate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-butyl ((1S,5R,6R)-6-acetamido-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.

Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives.

Substitution: Compounds with new functional groups replacing the acetamido group.

Scientific Research Applications

tert-butyl ((1S,5R,6R)-6-acetamido-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate has several applications in scientific research:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

Materials Science: Its functional groups allow for the formation of polymers and other materials with specific properties.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of tert-butyl ((1S,5R,6R)-6-acetamido-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The acetamido and cyano groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The carbamate group can also participate in covalent bonding with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Functional Group Variations

Key structural analogs include:

Cyclohexene derivatives with alternative ether groups : Replacing the pentan-3-yloxy group with smaller (e.g., methoxy) or bulkier (e.g., benzyloxy) ethers alters lipophilicity and metabolic stability. For instance, methoxy analogs may exhibit higher aqueous solubility but reduced membrane permeability.

Carbamate-protected amines: Substituting the tert-butyl carbamate with benzyl or allyl carbamates impacts stability under acidic or hydrogenolytic conditions. tert-Butyl groups are preferred for their robustness in protecting amines during synthesis.

Cyano vs.

Bioactivity and Pharmacological Profiles

While direct bioactivity data for the target compound is unavailable, structurally related molecules have shown diverse activities:

- Ferroptosis induction: Cyano-containing cyclohexene derivatives are implicated in ferroptosis (iron-dependent cell death) in cancer cells, as seen in studies of FINs (ferroptosis-inducing agents).

- Insecticidal activity: Plant-derived carbamates and cyano-substituted compounds, such as those from C. gigantea, demonstrate insecticidal effects by disrupting metabolic pathways.

Comparative Data Table

Biological Activity

Chemical Identity

The compound tert-butyl ((1S,5R,6R)-6-acetamido-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate is a complex organic molecule with the following characteristics:

- Molecular Formula: CHNO

- Molecular Weight: 365.467 g/mol

- CAS Number: 891831-22-4

This compound is of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound may act as an inhibitor of certain enzymes or receptors involved in disease processes. Preliminary studies suggest that it could potentially modulate pathways related to inflammation and infection.

Antimicrobial Activity

Recent research indicates that derivatives similar to this compound exhibit notable antimicrobial properties. For instance, macrocyclic compounds derived from related structures have shown effectiveness against various pathogens such as Trypanosoma cruzi and Leishmania infantum. These studies highlight the potential for the compound to serve as a scaffold for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro cytotoxicity assessments reveal that related compounds do not exhibit significant host cell toxicity at concentrations up to 64 μM, suggesting a favorable safety profile. This aspect is crucial for further development as a therapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications in the molecular structure can enhance potency and selectivity toward specific biological targets. For example, alterations in substituents on the cyclohexene ring or variations in the acetamido group could yield derivatives with improved efficacy against targeted diseases .

Summary of Biological Activities

Comparative Analysis of Related Compounds

| Compound Name | EC50 (μM) | Activity Type |

|---|---|---|

| Macrocycle 1 | >5 | Inactive against T. b. brucei |

| Macrocycle 2 | 10 - 30 | Weak inhibitor of T. cruzi |

| Macrocycle 3 | <2 | Potent against L. infantum |

Case Study 1: Efficacy Against Trypanosomiasis

In a study evaluating the efficacy of related compounds against Trypanosoma brucei, it was found that certain derivatives exhibited moderate inhibition (EC50 values ranging from 10 to 30 μM). This suggests that modifications to the tert-butyl carbamate structure could yield promising candidates for treating trypanosomiasis .

Case Study 2: Leishmaniasis Treatment Potential

Another study highlighted the effectiveness of a closely related macrocyclic compound against Leishmania donovani, demonstrating an EC50 value significantly lower than that of existing treatments like miltefosine. This positions the compound as a potential lead for further development in leishmaniasis therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.